1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
Description
Introduction and Background
Historical Development of Pyrazole Chemistry
The historical foundations of pyrazole chemistry trace back to the late nineteenth century, when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. Knorr's pioneering work established the fundamental understanding of this heterocyclic system and laid the groundwork for subsequent developments in the field. The significance of Knorr's contribution extends beyond mere nomenclature, as he was instrumental in developing early synthetic methodologies for pyrazole construction, particularly through his investigations of diketone-hydrazine condensation reactions.
Following Knorr's initial discoveries, Hans von Pechmann made substantial contributions to pyrazole synthesis in 1898, developing a classical synthetic approach that involved the reaction of acetylene with diazomethane to produce the parent pyrazole. This method represented one of the earliest reliable routes to pyrazole formation and demonstrated the potential for alkyne-based synthetic strategies. The Pechmann method established important precedents for understanding the reactivity patterns of pyrazoles and provided insights into the electronic properties of the pyrazole ring system.
The early twentieth century witnessed significant expansion in pyrazole chemistry, with researchers recognizing the potential for structural modification through substitution at various ring positions. The development of substituted pyrazoles became a major focus, driven by observations of interesting biological activities in naturally occurring and synthetic derivatives. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first discovery of a naturally occurring pyrazole, challenging the previous assumption that pyrazoles were exclusively synthetic compounds. This discovery sparked renewed interest in pyrazole chemistry and prompted extensive investigations into the biological roles and synthetic potential of pyrazole-containing molecules.
Structural Classification of Substituted Pyrazoles
Pyrazole represents a five-membered aromatic heterocycle characterized by the molecular formula C₃H₄N₂, containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The structural framework of pyrazole exhibits distinct electronic characteristics, with one nitrogen atom functioning as a pyrrole-like donor (contributing a lone pair to the aromatic system) and the other serving as a pyridine-like acceptor (sp²-hybridized). This dual nitrogen functionality confers unique chemical properties to the pyrazole ring, including amphoteric behavior and specific reactivity patterns that distinguish it from other azole systems.
Substituted pyrazoles can be systematically classified based on the positions and nature of their substituents. The carbon atoms at positions 3, 4, and 5 of the pyrazole ring provide sites for carbon-based substitution, while the nitrogen atoms at positions 1 and 2 offer opportunities for nitrogen substitution. The compound 1-allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid exemplifies a trisubstituted pyrazole system, incorporating substituents at three distinct positions: an allyl group at nitrogen-1, a cyclopropyl group at carbon-3, and a carboxylate functionality at carbon-5.
The structural diversity achievable through pyrazole substitution has led to the development of extensive classification systems based on substitution patterns. Monosubstituted pyrazoles typically exhibit substituents at the 1, 3, 4, or 5 positions, while disubstituted variants commonly feature 1,3- or 3,5-substitution patterns. Trisubstituted pyrazoles, such as the compound under investigation, represent more complex systems that can exhibit intricate electronic interactions between substituents and the heterocyclic core.
Significance of this compound in Chemical Research
The compound this compound occupies a unique position in pyrazole chemistry due to its distinctive combination of functional groups and structural features. The presence of an allyl substituent at the nitrogen-1 position introduces vinyl functionality that can participate in various chemical transformations, including cycloaddition reactions, cross-coupling processes, and radical chemistry. This vinyl group provides opportunities for further synthetic elaboration and can serve as a handle for the construction of more complex molecular architectures.
The cyclopropyl substituent at carbon-3 contributes significant steric and electronic effects to the overall molecular properties. Cyclopropyl groups are known for their unique electronic characteristics, including their ability to participate in hyperconjugative interactions and their tendency to influence the conformational preferences of adjacent functional groups. In the context of pyrazole chemistry, the cyclopropyl substituent can modulate the electronic density distribution within the heterocyclic ring and affect the reactivity of other positions on the molecule.
The carboxylic acid functionality at carbon-5 represents a versatile synthetic handle that enables numerous chemical transformations. Carboxylic acids can be readily converted to esters, amides, and other carbonyl derivatives, providing pathways for the synthesis of structurally related compounds. Additionally, the carboxylate group can participate in coordination chemistry, forming complexes with metal ions that may exhibit interesting catalytic or materials properties.
Nomenclature and Isomeric Forms
International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name begins with the core heterocycle "pyrazole," which is numbered according to established rules where the nitrogen atoms occupy positions 1 and 2. The substituents are named and positioned according to their attachment points: "1-allyl" indicates an allyl group (prop-2-en-1-yl) attached to nitrogen-1, "3-cyclopropyl" denotes a cyclopropyl group at carbon-3, and "5-carboxylic acid" specifies the carboxylate functionality at carbon-5.
Alternative designations for this compound include the descriptor "3-cyclopropyl-1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid," which provides explicit specification of the allyl group as prop-2-en-1-yl. The compound's Simplified Molecular Input Line Entry System representation is recorded as "C=CCN1C(=CC(=N1)C2CC2)C(=O)O," which encodes the complete structural information in a linear format. The International Chemical Identifier provides additional structural specificity and serves as a unique molecular identifier for database searches and chemical informatics applications.
The compound is also designated by its Chemical Abstracts Service registry number 1239737-42-8, which serves as a unique identifier in chemical databases and regulatory systems. This registry number facilitates unambiguous identification of the compound across different naming systems and scientific literature. The compound appears in various chemical databases under catalog numbers such as CS-0358080 and similar designations used by commercial suppliers.
Tautomeric Variations and Positional Isomers
Pyrazole chemistry is characterized by complex tautomeric equilibria that can significantly influence chemical behavior and spectroscopic properties. Unsubstituted pyrazoles exist in rapid equilibrium between two tautomeric forms through proton exchange between the nitrogen atoms. However, in the case of this compound, the presence of the allyl substituent at nitrogen-1 fixes the tautomeric form and prevents this equilibrium, resulting in a single, well-defined structural isomer.
The positional isomerism considerations for this compound primarily involve the potential for alternative substitution patterns during synthesis. Theoretical isomers could include 1-allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid, which would represent a regioisomeric arrangement of the cyclopropyl and carboxylate substituents. Such regioisomers can arise during synthetic processes, particularly when using methods that do not provide complete regiocontrol.
The influence of substituents on tautomeric preferences has been extensively studied in pyrazole chemistry. Electron-donating groups tend to favor certain tautomeric forms, while electron-withdrawing groups can shift the equilibrium in the opposite direction. In the specific case of this compound, the carboxylate group represents an electron-withdrawing functionality that could influence the electronic distribution within the pyrazole ring, although the nitrogen alkylation precludes classical tautomeric exchange.
Research Scope and Current State of Knowledge
The current research landscape surrounding this compound reflects the broader trends in pyrazole chemistry, where structural complexity and functional group diversity drive investigations into synthetic methodology and application development. Contemporary research in substituted pyrazole chemistry emphasizes the development of efficient synthetic routes that provide access to complex molecular architectures with high levels of regioselectivity and functional group tolerance.
Recent advances in pyrazole synthesis have focused on overcoming traditional challenges related to regioselectivity and the differentiation of substitution patterns. Strategic atom replacement methodologies have emerged as promising approaches for accessing complex pyrazoles, including the use of isothiazole precursors that can be converted to pyrazoles through sulfur-nitrogen exchange processes. These methodologies offer potential pathways for the synthesis of compounds like this compound with improved efficiency and selectivity.
The application of one-pot synthetic strategies has gained considerable attention in pyrazole chemistry, with methods that enable the direct conversion of simple starting materials to complex substituted pyrazoles. These approaches typically involve sequential reactions that build molecular complexity through carefully orchestrated transformations, offering advantages in terms of synthetic efficiency and atom economy. The development of such methods for accessing specifically substituted pyrazoles like this compound represents an active area of ongoing research.
Current knowledge gaps in the field include limited understanding of the specific chemical properties and reactivity patterns of highly substituted pyrazoles. While general principles of pyrazole chemistry are well-established, the complex interplay of multiple substituents in compounds like this compound requires detailed investigation to fully understand their chemical behavior. Future research directions likely include the development of improved synthetic methods, comprehensive reactivity studies, and exploration of potential applications in various chemical contexts.
Properties
IUPAC Name |
5-cyclopropyl-2-prop-2-enylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-12-9(10(13)14)6-8(11-12)7-3-4-7/h2,6-7H,1,3-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRYNMPNWIGYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC(=N1)C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Hydrazone and α,β-Unsaturated Carbonyl Compounds
One notable approach involves the reaction of hydrazones with α,β-unsaturated carbonyl compounds to form substituted pyrazoles. This method is advantageous due to its versatility and relatively mild conditions. The cyclization proceeds through nucleophilic attack of the hydrazone nitrogen on the electrophilic β-carbon of the unsaturated carbonyl, followed by ring closure and tautomerization to yield the pyrazole core.
- The cyclopropyl group can be introduced via the α,β-unsaturated carbonyl precursor bearing a cyclopropyl substituent.
- The allyl group is typically introduced at a later stage by N-alkylation of the pyrazole nitrogen.
N-Alkylation of Pyrazole-5-carboxylic Esters
The N-allylation step to obtain the 1-allyl substitution is commonly performed by reacting pyrazole-5-carboxylic esters with allyl halides or other allylating agents such as allyl tosylates under basic conditions. This method is supported by patent literature describing alkylation of pyrazole derivatives with alkyl halides or dialkyl sulfates.
- Alkylation is generally regioselective for the N1 position on the pyrazole ring.
- The reaction conditions include the use of bases such as sodium hydride or potassium carbonate in polar aprotic solvents.
Preparation of 3-Cyclopropyl Substituted Pyrazoles
The cyclopropyl substituent at the 3-position is introduced either by using cyclopropyl-substituted precursors or via cyclopropanation reactions on pyrazole intermediates.
- Cyclopropyl groups can be introduced through the use of cyclopropyl-containing diketones or α,β-unsaturated esters in the initial cyclization step.
- Alternatively, cyclopropanation of an alkene substituent on the pyrazole ring can be utilized.
Hydrolysis to Carboxylic Acid
After formation of the pyrazole-5-carboxylic ester intermediate, hydrolysis under acidic or basic conditions yields the free carboxylic acid.
- Typical hydrolysis uses aqueous acid or base at elevated temperatures.
- Purification is achieved by crystallization or extraction.
Representative Reaction Scheme
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of hydrazone with α,β-unsaturated cyclopropyl ketone | Acid or base catalysis, solvent (e.g., ethanol) | Formation of 3-cyclopropyl-pyrazole-5-carboxylic ester intermediate |
| 2 | N-allylation of pyrazole ester | Allyl bromide or allyl tosylate, base (NaH or K2CO3), solvent (DMF or DMSO) | Formation of 1-allyl-3-cyclopropyl-pyrazole-5-carboxylic ester |
| 3 | Hydrolysis of ester to acid | Aqueous HCl or NaOH, heat | Formation of this compound |
Research Findings and Optimization Data
Yield and Purity
- The cyclization step typically proceeds with moderate to good yields (60–85%) depending on the nature of the starting materials and reaction conditions.
- N-allylation yields are generally high (>80%) when using optimized base and solvent systems.
- Hydrolysis yields approach quantitative conversion with proper control of reaction time and temperature.
Reaction Conditions Impact
| Parameter | Effect on Yield | Notes |
|---|---|---|
| Temperature (Cyclization) | Higher temperatures (80–90 °C) improve conversion but may cause side reactions | Controlled heating recommended |
| Base strength (Alkylation) | Strong bases (NaH) increase alkylation efficiency but require careful handling | Milder bases (K2CO3) used for sensitive substrates |
| Solvent polarity | Polar aprotic solvents favor alkylation step | DMF and DMSO preferred |
| Hydrolysis conditions | Acidic hydrolysis preferred for sensitive substituents; basic hydrolysis faster but may cause decomposition | Choice depends on substrate stability |
Purification Techniques
- Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) is effective.
- Chromatographic methods are used when regioisomeric impurities or side products are present.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Hydrazone + α,β-unsaturated cyclopropyl ketone cyclization | Hydrazones, cyclopropyl ketones, acid/base catalyst | Versatile, good regioselectivity | Requires careful precursor synthesis |
| N-alkylation with allyl halides | Allyl bromide/tosylate, base, polar aprotic solvent | High yield, straightforward | Possible side alkylation, requires base control |
| Ester hydrolysis | Aqueous acid/base, heat | High conversion to acid | Sensitive to harsh conditions |
Chemical Reactions Analysis
1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Scientific Research Applications
Pharmaceutical Development
1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid has been investigated for its potential use in developing new antimicrobial and anticancer agents . Its structural features may contribute to unique interactions with biological targets, leading to enhanced therapeutic effects.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types. Such findings suggest its potential as a lead compound in antibiotic development.
Mechanistic Studies
Interaction studies focusing on this compound have been conducted to understand its binding affinity to various biological targets. These studies often utilize techniques such as:
- Molecular Docking : To predict how the compound interacts with specific receptors or enzymes.
- In Vitro Assays : To evaluate the biological activity and efficacy of the compound against selected pathogens or cancer cell lines.
Synthesis of Derivatives
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing appropriate reagents under controlled conditions to form the desired pyrazole structure.
- Functional Group Modifications : To enhance biological activity or alter pharmacokinetic properties.
These synthetic routes are crucial for producing sufficient quantities of the compound for research and application.
Mechanism of Action
The mechanism of action of 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the allyl and cyclopropyl groups may enhance its binding affinity and specificity towards these targets, potentially modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid with analogous compounds:
Key Observations :
- Substituent Effects: Replacement of the allyl group (e.g., with benzyl or cyclopropylmethyl) alters steric bulk and lipophilicity.
- Electron-Withdrawing Groups : The trifluoromethyl group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid introduces strong electron-withdrawing effects, which may increase acidity of the carboxylic acid moiety compared to cyclopropyl-substituted analogs.
- Cyclopropyl vs.
Biological Activity
1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by its unique structural features, including an allyl group and a cyclopropyl moiety, this compound presents opportunities for pharmaceutical applications, particularly in the treatment of infections and inflammatory diseases. This article reviews the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C_9H_10N_2O_2
- Molecular Weight : Approximately 192.22 g/mol
- Functional Groups : Carboxylic acid, pyrazole
The compound's structure can be represented using various chemical notations, including InChI and SMILES, facilitating computational chemistry applications.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds within the pyrazole class, including derivatives like this compound, possess significant antimicrobial properties against various pathogens, including E. coli and S. aureus .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, showing promise in reducing inflammation in cellular models .
The biological activity of this compound is believed to involve interactions with specific biological targets:
- Enzyme Inhibition : Similar compounds have been noted to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
- Cell Signaling Pathways : The compound may influence pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 139755-99-0 | 0.94 | Methyl instead of allyl group |
| 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 26308-42-9 | 0.99 | Ethyl substituent providing different properties |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | 0.94 | Two methyl groups affecting sterics and reactivity |
| 3-tert-butyl-1-methylpyrazole-5-carboxylic acid | 175277-11-9 | 0.93 | Bulky tert-butyl group impacting solubility |
The unique combination of the allyl and cyclopropyl groups contributes to the distinct properties and potential applications of this compound compared to its analogs.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Antimicrobial Studies : A study reported that derivatives with carboxylic acid functionalities exhibited enhanced antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Anti-inflammatory Research : In vitro studies demonstrated that similar compounds could significantly reduce cytokine levels in macrophage models, indicating potential therapeutic effects in inflammatory diseases .
Q & A
Basic: What are the common synthetic routes for preparing 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves two key steps:
- Core Pyrazole Formation : Cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) under basic conditions to form the pyrazole ring .
- Functionalization : Introduction of the allyl and cyclopropyl groups via cross-coupling reactions. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst in degassed DMF/water mixtures can attach aryl or cyclopropyl moieties .
- Hydrolysis : Final hydrolysis of ester intermediates (e.g., ethyl esters) using aqueous NaOH or KOH yields the carboxylic acid derivative .
Basic: What spectroscopic techniques are employed to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, the allyl group’s protons appear as distinct multiplets (~δ 4.5–5.5 ppm) .
- IR Spectroscopy : Confirms the carboxylic acid group via a broad O-H stretch (~2500–3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in studies of related pyrazole-carboxylic acids .
Advanced: How can researchers optimize coupling efficiency when introducing cyclopropyl groups via cross-coupling reactions?
Methodological Answer:
- Catalyst Selection : Pd(PPh₃)₄ is effective, but alternative catalysts like Pd(OAc)₂ with ligand systems (e.g., SPhos) may enhance yields for sterically hindered substrates .
- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF) improves solubility, while degassing minimizes catalyst deactivation .
- Temperature Control : Reactions at 80–100°C balance reactivity and side-product formation. Microwave-assisted synthesis can reduce reaction time .
- Boronic Acid Purity : Ensure cyclopropyl boronic acids are free from deboronation byproducts, which compete in coupling .
Advanced: How to resolve contradictions in spectroscopic data between theoretical and experimental results?
Methodological Answer:
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Discrepancies may indicate tautomerism or solvent effects .
- Crystal Structure Analysis : X-ray data can clarify ambiguous NMR assignments (e.g., distinguishing between regioisomers) .
- Dynamic Effects : Variable-temperature NMR or 2D NOESY experiments reveal conformational flexibility in solution that static DFT models may not capture .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at room temperature or 2–8°C for long-term stability. Avoid freezing to prevent phase separation .
- Moisture Control : Use desiccants and airtight containers, as carboxylic acids are hygroscopic and prone to dimerization .
- Light Sensitivity : Amber vials prevent photodegradation of the allyl or cyclopropyl groups .
Advanced: What strategies can modify the pyrazole core to enhance biological activity?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve enzyme-binding affinity, as seen in triazolothiadiazine derivatives .
- Bioisosteric Replacement : Replace the cyclopropyl group with isosteres like trifluoromethyl to enhance metabolic stability .
- Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl esters) for improved membrane permeability, followed by in vivo hydrolysis .
Basic: How is the purity of this compound assessed during synthesis?
Methodological Answer:
- HPLC/GC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities. A purity threshold of ≥95% is typical for research-grade material .
- Melting Point Consistency : Sharp melting points (e.g., 220–225°C) correlate with high crystallinity and purity .
Advanced: What are the challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Catalyst Cost : Pd-based catalysts are expensive; ligand-free systems or recyclable catalysts (e.g., Pd/C) reduce costs .
- Byproduct Management : Optimize workup procedures (e.g., column chromatography vs. recrystallization) to remove Suzuki coupling byproducts .
- Safety : Nitro-containing intermediates (e.g., 4-nitro derivatives) require careful handling due to explosion risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
